molecular formula C16H17ClFN B2977252 N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride CAS No. 2411238-27-0

N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride

Cat. No.: B2977252
CAS No.: 2411238-27-0
M. Wt: 277.77
InChI Key: UIATZNMHDAJCTC-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine hydrochloride is a fluorinated indene derivative featuring a 2-fluorobenzyl substituent attached to the 2-amino position of a dihydroinden scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors, ion channels, and enzymes. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN.ClH/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15;/h1-8,15,18H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVNXCXOWDMXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluorobenzylamine and indene.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of indene.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the indenamine core, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different indenamine derivatives.

Scientific Research Applications

Scientific Research Applications of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine, also known by its CAS No. 610298-64-1, is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological research. The presence of a fluorophenyl group in its structure gives it unique chemical and biological properties, making it valuable in various applications.

Areas of Application

  • Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, especially for its interactions with biological targets.
  • Materials Science: It is explored for the development of novel materials with unique properties, including fluorescence or conductivity.
  • Biological Research: The compound is utilized as a probe to study various biological processes and pathways.
  • Industrial Applications: It is investigated for the synthesis of advanced materials and chemicals.

The biological activity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is attributed to its interaction with specific molecular targets like enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these targets, potentially modulating their activity and leading to various biological effects. The compound may also influence pathways such as NF-kB signaling, which is important in inflammatory responses and cell survival.

Antimicrobial Activity

Indene derivatives have demonstrated antimicrobial properties. While specific data on N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is limited, related compounds have shown promising results against various pathogens:

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
Indene Derivative AAntibacterialE. coli, S. aureus10
Indene Derivative BAntifungalC. albicans15

These findings suggest that N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine may possess similar activities, warranting further investigation.

Mechanism of Action

The mechanism by which N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Inden Core

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
  • Structure : Ethyl groups at positions 5 and 6 of the inden core.
  • Synthesis: Achieved via Friedel-Crafts alkylation of 2-aminoindan, yielding a 49% overall efficiency .
  • Applications: Intermediate in synthesizing indacaterol, a β2-adrenoceptor agonist for COPD treatment .
  • Key Difference : Bulky ethyl groups reduce steric flexibility compared to the fluorophenylmethyl group in the target compound.
2-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
  • Structure : Methyl group directly attached to the amine.
  • Properties : Lower molecular weight (C10H14ClN, 183.68 g/mol) and simpler synthesis via N-methylation .
  • Contrast : The absence of an aromatic substituent limits its interaction with hydrophobic binding pockets in biological targets.

Fluorinated Analogs

4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Structure : Fluorine at position 4 of the inden ring.
  • Relevance : Fluorine’s electron-withdrawing effects modulate electronic properties and metabolic stability .
  • Divergence : Fluorine position on the inden core (vs. the benzyl group in the target compound) alters spatial and electronic profiles.
N-((6-(Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine (DL5016)
  • Structure : Naphthylmethyl substituent instead of fluorophenylmethyl.
  • Activity : Acts as a selective human constitutive androstane receptor (CAR) agonist (EC50 = 0.66 μM) .
  • Comparison : The larger naphthyl group enhances receptor affinity but may reduce blood-brain barrier penetration compared to the smaller fluorophenyl group.

NBOMe/NBF Derivatives

25C-NBF Hydrochloride
  • Structure : 4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine hydrochloride.
  • Pharmacology : A psychedelic phenethylamine derivative with serotonergic activity .
  • Contrast : The ethanamine backbone and methoxy groups differentiate it from the indenamine core of the target compound.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Feature
Target Compound C16H15ClFN 279.75 ~3.2 2-Fluorophenylmethyl substituent
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C13H20ClN 225.76 ~2.8 Ethyl groups at positions 5,6
2-Methyl-2,3-dihydro-1H-inden-2-amine HCl C10H14ClN 183.68 ~1.5 N-methylation
25C-NBF HCl C17H18ClF2NO2 349.78 ~2.5 Methoxy and chloro substituents

*LogP values estimated via computational tools.

Key Observations :

  • The target compound’s fluorophenylmethyl group increases lipophilicity (higher LogP) compared to simpler analogs, favoring membrane permeability.

Pharmacological Potential

  • Oncology : Derivatives like pexidartinib hydrochloride highlight indenamine’s role in kinase inhibition .

Biological Activity

N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine; hydrochloride (CAS No. 610298-64-1) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C16H16FN
  • Molecular Weight : 241.303 g/mol
  • IUPAC Name : N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

The biological activity of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. The presence of the fluorophenyl group enhances binding affinity and selectivity, potentially modulating the activity of these targets. This modulation can lead to diverse biological effects, including:

  • Antimicrobial Activity : The compound has been shown to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Preliminary studies suggest potential neurotropic activity, which may be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A significant aspect of the biological profile of this compound is its antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)62.5 - 125 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli100 μg/mL

The compound demonstrated bactericidal action by inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .

Neuroprotective Potential

Research indicates that derivatives similar to N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine may possess neuroprotective properties. In vitro studies have shown that these compounds can promote axon regrowth in peripheral nerve injuries, suggesting their potential utility in neurological therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial properties of various derivatives, N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine was tested alongside other compounds. Results indicated that it outperformed several traditional antibiotics in inhibiting MRSA biofilm formation, highlighting its potential as a novel therapeutic agent in treating resistant bacterial infections .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results showed that treatment with these compounds led to significant improvements in neuronal survival and function following oxidative stress exposure, indicating a promising avenue for future research into neurodegenerative disease treatments .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including Friedel-Crafts alkylation or acylation to introduce substituents to the indenamine core. For example, related compounds (e.g., 5,6-diethyl analogs) are synthesized via regioselective Friedel-Crafts acetylations using acetyl chloride as both reagent and solvent, followed by hydrogenation and HCl salt formation . Key steps include protecting the amine group during functionalization and optimizing solvent-free conditions to reduce halogenated solvent use.

Q. What analytical techniques are essential for characterizing the compound’s structural purity?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d6) for solubility .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • FTIR/Raman Spectroscopy : Confirms functional groups (e.g., amine, aromatic C-F stretches) .

Q. How is purity assessed, and what impurities are commonly observed?

  • Methodological Answer :

  • HPLC/GC-MS : Quantifies residual solvents (e.g., acetyl chloride) and byproducts (e.g., dehalogenated intermediates).
  • Elemental Analysis : Validates C, H, N, and Cl content against theoretical values.
  • Common impurities include positional isomers from incomplete regioselectivity in Friedel-Crafts reactions or unreacted starting materials .

Advanced Research Questions

Q. How can polymorphism in this compound be evaluated, and what challenges arise in distinguishing polymorphic forms?

  • Methodological Answer :

  • Powder XRD (PXRD) : Detects minor lattice differences (e.g., peak shifts at 2θ = 5–30°) .
  • Solid-State NMR (SSNMR) : Resolves 35^{35}Cl or 19^{19}F environments to identify hydrogen-bonding variations .
  • Thermal Analysis (DSC/TGA) : Monitors melting points and decomposition profiles.
  • Challenge : Polymorphs with nearly identical spectroscopic profiles require multi-technique validation (e.g., combined PXRD and SSNMR) to avoid mischaracterization .

Q. What computational strategies are employed to predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-31G(d,p)) : Models HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices.
  • SAR Modeling : Links structural modifications (e.g., fluorophenyl substitution) to receptor binding using pharmacophore templates .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Scaffold Modification : Introducing substituents (e.g., ethyl groups at 5,6-positions) improves metabolic stability and receptor affinity .
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonding via the fluorine atom) using crystallographic data from related AMPA receptor modulators .
  • In Vitro Assays : Measure binding affinity (e.g., IC50_{50}) and selectivity against off-target receptors .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case Study : Polymorphs of similar indenamine derivatives showed identical 1^1H NMR spectra but distinct PXRD patterns. Resolution involved synchrotron PXRD to enhance resolution and SSNMR to probe chlorine environments .
  • Best Practice : Cross-validate using orthogonal techniques (e.g., XRD for long-range order, SSNMR for local bonding) and replicate experiments under controlled humidity/temperature .

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